molecular formula C18H17N3O2 B6418958 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1197581-89-7

2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6418958
CAS No.: 1197581-89-7
M. Wt: 307.3 g/mol
InChI Key: XOKRQISIPNGKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a benzamide derivative featuring a pyrazole ring substituted at the phenyl group. Its structure comprises a 2-ethoxy-substituted benzamide moiety linked to a phenyl group bearing a 1H-pyrazol-3-yl substituent.

Pyrazole-containing benzamides are frequently explored in medicinal chemistry for kinase inhibition, anticancer activity, or as intermediates in drug development .

Properties

IUPAC Name

2-ethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-17-6-4-3-5-15(17)18(22)20-14-9-7-13(8-10-14)16-11-12-19-21-16/h3-12H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKRQISIPNGKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.

    Attachment of the pyrazole to the phenyl ring: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the pyrazole is reacted with a halogenated phenyl compound in the presence of a palladium catalyst.

    Formation of the benzamide: The final step involves the reaction of the substituted aniline (bearing the pyrazole group) with an ethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using fuming sulfuric acid (H₂SO₄), and halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular weights, and biological activities of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide and related compounds:

Compound Name & Reference Benzamide Substituents Pyrazole Substituents Molecular Weight (g/mol) Key Properties/Activity
This compound 2-ethoxy 4-phenyl ~323.36 (calculated) Unknown; structural analog to kinase inhibitors
4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide 4-tert-butyl 5-(4-methoxyphenyl) ~375.45 Kinase inhibitor candidate (GAT series)
Fexagratinib (INN) 4-(3,5-dimethylpiperazinyl) 5-[2-(3,5-dimethoxyphenyl)ethyl] ~535.58 FGFR tyrosine kinase inhibitor (antineoplastic)
GSK7975A 2,6-difluoro 1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl} ~463.37 Not specified (fluorinated analog for enhanced lipophilicity)
Pirtobrutinib Intermediate 5-fluoro-2-methoxy 1-[(1S)-2,2,2-trifluoro-1-methylethyl] ~461.41 BTK inhibitor intermediate (anticancer applications)

Key Findings and Trends

Substituent Effects on Activity
  • Ethoxy vs. Methoxy/Tert-Butyl Groups: The 2-ethoxy group in the target compound may enhance metabolic stability compared to smaller alkoxy groups (e.g., methoxy in ), as bulkier substituents can reduce oxidative degradation.
  • Fluorine Substitution : Compounds like GSK7975A and Pirtobrutinib intermediate incorporate fluorine or trifluoromethyl groups, which enhance lipophilicity and binding affinity via hydrophobic interactions or electron-withdrawing effects.
  • Pyrazole Modifications : Fexagratinib’s pyrazole bears a 3,5-dimethoxyphenethyl chain, enabling extended interactions with kinase active sites . In contrast, the target compound’s simpler 4-phenylpyrazole may limit target selectivity unless optimized.
Computational and Crystallographic Tools
  • Software such as SHELXL and Multiwfn are critical for structural refinement and electronic property analysis, aiding in the rational design of analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.